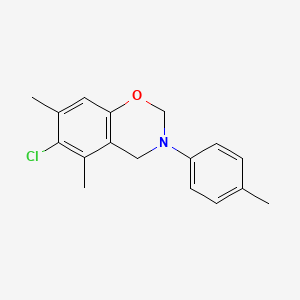

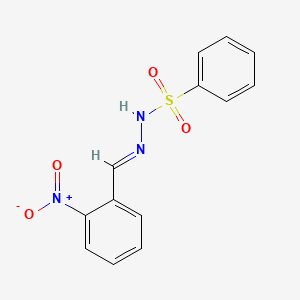

6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to "6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine," often involves tandem oxidative aminocarbonylation-cyclization of alkynyl precursors. For instance, Gabriele et al. (2006) reported the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through such tandem reactions, showing the potential pathways that could be applied to synthesize the compound of interest (Gabriele et al., 2006).

Applications De Recherche Scientifique

Hypolipidemic Activity

Compounds structurally related to 6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine have been evaluated for their hypolipidemic activity. A study outlined the structure-activity relationships of a series of 4H-3,1-benzoxazin-4-ones, which displayed hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. The study indicated that derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position exhibited significant lipid-altering characteristics in hypercholesterolemic and normolipidemic rats. The activities varied based on the substituents at position 6, showing an optimal effect when substituted by a bromine atom, suggesting a metabolite or degradation product might be responsible for these effects (Fenton et al., 1989).

Antitubercular Activity

A novel series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives were synthesized using ultrasound-assisted synthesis and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Most of these derivatives showed promising activity with IC50 values of less than 1 µg/mL. The molecular docking study suggested that these compounds could be effective in inhibiting cell wall synthesis in Mycobacterium, indicating their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antimicrobial and Antioxidant Activities

Another study reported on the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to antimicrobial and antioxidant activity screening. The compounds showed moderate to good binding energies towards GlcN-6-P synthase, a target protein, and exhibited antimicrobial and antioxidant activities, highlighting their potential for further pharmaceutical applications (Flefel et al., 2018).

Chemical Synthesis Applications

The synthesis and reactivity of heterocyclic halogeno compounds with nucleophiles have been explored, indicating the versatility of such compounds in chemical synthesis. The study focused on the transformations of 4-chloro-2-dimethylaminopyrimidine and its derivatives, revealing a range of intermediates and products that showcase the potential of these compounds in organic synthesis (Geerts & Plas, 1978).

Crosslinking in Polyamide Synthesis

Research on main-chain type polybenzoxazines derived from a primary amine-functionalized benzoxazine monomer for crosslinking in polyamide synthesis has been reported. The study highlights the preparation and thermal properties of these polyamides, demonstrating their utility in creating materials with enhanced thermal stability (Agag et al., 2011).

Propriétés

IUPAC Name |

6-chloro-5,7-dimethyl-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-11-4-6-14(7-5-11)19-9-15-13(3)17(18)12(2)8-16(15)20-10-19/h4-8H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMDZZQECJVFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)